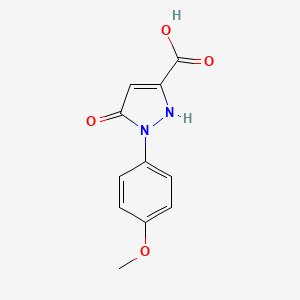

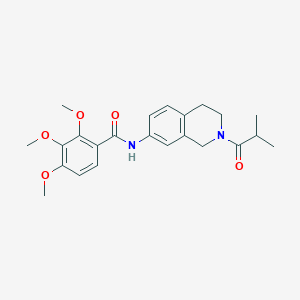

5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene.Molecular Structure Analysis

The molecular structure of this compound would be determined by its functional groups and the arrangement of its atoms. For instance, the pyrazole ring, the hydroxy group, and the carboxylic acid group would all contribute to its molecular structure.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions. The pyrazole ring could participate in various organic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include its solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- Study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid : This research involves a combined experimental and theoretical study on a related molecule, focusing on its nonlinear optical activity due to the small energy gap between its frontier molecular orbitals (Ö. Tamer et al., 2015).

Chemical Synthesis and Structural Analysis

- Synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid : This study describes the regiospecific synthesis and structural determination of a closely related compound through single-crystal X-ray analysis, highlighting the complexity of identifying regioisomers by spectroscopic techniques alone (Isuru R. Kumarasinghe et al., 2009).

Pharmacological Potential

- Synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles : Investigates the synthesis and properties of compounds with pyrazole and triazole derivatives, noting their significant pharmacological potential and interaction with various biological targets (S. Fedotov et al., 2022).

Cytotoxicity Studies

- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Examines the cytotoxic activity of synthesized compounds against Ehrlich Ascites Carcinoma cells, offering insights into the potential therapeutic applications of these compounds (Ashraf S. Hassan et al., 2014).

Molecular Structure Studies

- Anion-directed organized assemblies of protonated pyrazole-based ionic salts : Analyzes the structure and assembly of related pyrazole-based salts, focusing on how anions influence the formation of molecular architectures (Chun-yang Zheng et al., 2013).

Auxin Activities and Synthesis

- Synthesis and Auxin Activities of Acylamides with Substituted-1H-pyrazole-5-formic Acid and Substituted Thiadiazole-2-ammonia : Explores the synthesis of related compounds and their auxin (plant growth regulator) activities, offering insights into their agricultural applications (A. Yue et al., 2010).

Antifungal Activity

- A bioactivity-oriented modification strategy for SDH inhibitors with superior activity against fungal strains : Discusses the design and synthesis of derivatives with potent antifungal activity, underlining their potential as SDH inhibitors (Hao Liu et al., 2020).

Direcciones Futuras

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of similar compounds . Further studies could also aim to optimize its synthesis and improve our understanding of its properties and mechanism of action.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(14)6-9(12-13)11(15)16/h2-6,12H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNVRIFFFRUMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)

![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)